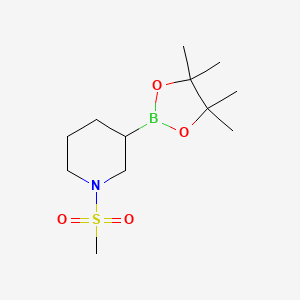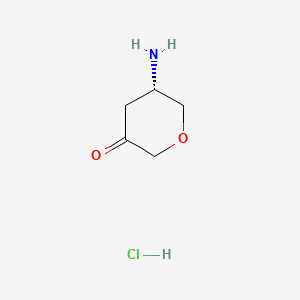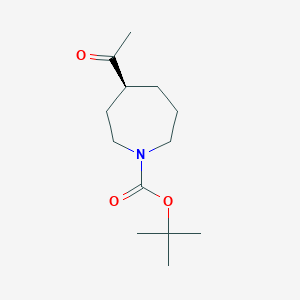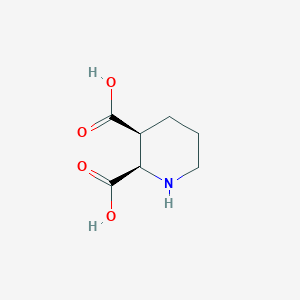![molecular formula C9H16O B8217761 (1S)-Spiro[3.5]nonan-1beta-ol](/img/structure/B8217761.png)
(1S)-Spiro[3.5]nonan-1beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-Spiro[35]nonan-1beta-ol is a unique organic compound characterized by its spirocyclic structure The spiro[35]nonane core is a bicyclic system where two rings are connected through a single carbon atom, creating a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-Spiro[3.5]nonan-1beta-ol typically involves the following steps:
Cyclization Reaction: The formation of the spirocyclic core can be achieved through intramolecular cyclization reactions. One common method is the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions.
Hydroxylation: The introduction of the hydroxyl group at the 1-beta position can be accomplished through selective hydroxylation reactions. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (1S)-Spiro[3.5]nonan-1beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Chlorides, other substituted derivatives
Scientific Research Applications
(1S)-Spiro[3.5]nonan-1beta-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of (1S)-Spiro[3.5]nonan-1beta-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1-beta position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The spirocyclic core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
- Spiro[3.4]octan-1-ol
- Spiro[4.5]decane-1-ol
- Spiro[3.5]nonane-1-one
Comparison: (1S)-Spiro[3.5]nonan-1beta-ol is unique due to its specific spirocyclic structure and the presence of the hydroxyl group at the 1-beta position. This combination imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds. For example, Spiro[3.4]octan-1-ol has a smaller ring size, affecting its conformational flexibility and reactivity. Spiro[4.5]decane-1-ol has a larger ring size, which can influence its steric interactions and binding properties. Spiro[3.5]nonane-1-one lacks the hydroxyl group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
(3S)-spiro[3.5]nonan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWEINRWBMYSP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)CC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[[(3S)-3-methylpyrrolidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8217683.png)
![(6S)-1,4,8-trioxaspiro[4.5]decan-6-amine](/img/structure/B8217692.png)



![tert-butyl (5R)-6,8-dioxo-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8217727.png)
![(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione](/img/structure/B8217731.png)

![tert-butyl (cis)-3a-methoxyhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B8217741.png)
![(8S)-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B8217753.png)
![(S)-1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B8217765.png)
![(7S)-2-oxaspiro[3.3]heptan-7-ol](/img/structure/B8217769.png)
![(5S)-2,5-difluoro-3-naphthalen-2-yl-5-phenyl-7H-thieno[2,3-b]pyridine-4,6-dione](/img/structure/B8217785.png)
![(4S)-2,6-diazaspiro[3.5]nonan-1-one](/img/structure/B8217793.png)
